![molecular formula C11H7NO3S B4838059 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4838059.png)
5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
Overview
Description
5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, also known as FPTD, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FPTD belongs to the thiazolidinedione class of compounds, which are known for their anti-inflammatory, antioxidant, and antidiabetic properties.
Mechanism of Action
The mechanism of action of 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione may act by inhibiting the activity of inflammatory enzymes such as cyclooxygenase and lipoxygenase. 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is its potential therapeutic applications. 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have anti-inflammatory, antioxidant, and antidiabetic properties, which make it a promising candidate for the treatment of a number of diseases. However, there are also some limitations to using 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in lab experiments. For example, 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has a relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of future directions for research on 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione. One area of interest is the potential use of 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in the treatment of cancer. 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have anti-inflammatory and antioxidant properties, which may make it a promising candidate for the treatment of cancer. Another area of interest is the potential use of 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in the treatment of Alzheimer's disease and Parkinson's disease. 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have neuroprotective properties, which may make it a promising candidate for the treatment of these diseases. Finally, there is also interest in investigating the mechanism of action of 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in more detail, in order to better understand how it exerts its therapeutic effects.
Conclusion:
In conclusion, 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has been extensively studied for its potential therapeutic applications. 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have anti-inflammatory, antioxidant, and antidiabetic properties, and has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. While there are some limitations to using 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in lab experiments, there are also a number of promising future directions for research on this compound.
Scientific Research Applications
5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antidiabetic properties. 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S/c1-2-5-12-10(13)9(16-11(12)14)7-8-4-3-6-15-8/h1,3-4,6-7H,5H2/b9-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDGNDQTBRQPLL-VQHVLOKHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C(=CC2=CC=CO2)SC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C(=O)/C(=C\C2=CC=CO2)/SC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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